molecular formula C15H14ClN B11949550 N-(2-Chlorobenzylidene)-2,4-xylidine CAS No. 82821-34-9

N-(2-Chlorobenzylidene)-2,4-xylidine

Cat. No.: B11949550
CAS No.: 82821-34-9
M. Wt: 243.73 g/mol
InChI Key: HLXNFIRFPSRRFO-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzylidene)-2,4-xylidine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzylidene)-2,4-xylidine typically involves the condensation reaction between 2-chlorobenzaldehyde and 2,4-xylidine. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzylidene)-2,4-xylidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the corresponding amine and aldehyde .

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzylidene)-2,4-xylidine involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chlorobenzylidene)-2,4-xylidine is unique due to its specific structural features, such as the presence of both a chlorobenzylidene and a xylidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

82821-34-9

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(2,4-dimethylphenyl)methanimine

InChI

InChI=1S/C15H14ClN/c1-11-7-8-15(12(2)9-11)17-10-13-5-3-4-6-14(13)16/h3-10H,1-2H3

InChI Key

HLXNFIRFPSRRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC=CC=C2Cl)C

Origin of Product

United States

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